molecular formula C10H11Br2NO3 B3278255 3',5'-dibromo-L-tyrosine methyl ester CAS No. 67470-21-7

3',5'-dibromo-L-tyrosine methyl ester

Cat. No.: B3278255
CAS No.: 67470-21-7
M. Wt: 353.01 g/mol
InChI Key: XIWWDKTXRPGESF-QMMMGPOBSA-N
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Description

Context of Halogenated Amino Acid Derivatives in Research

The introduction of halogen atoms into amino acid structures is a powerful strategy for modifying the physicochemical and structural properties of peptides and proteins. nih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable tool in medicinal chemistry and drug design. researchgate.net Naturally occurring halogenated amino acids, particularly brominated and chlorinated derivatives, are frequently found in marine organisms and are often associated with potent biological activities. nih.govacs.org

In the laboratory, the synthesis of halogenated amino acids allows for the rational design of molecules with enhanced or novel properties. nih.gov For instance, halogenation can increase the hydrophobic volume of amino acid residues, which can be crucial for the activity of certain bioactive compounds. acs.org The C-X bond (where X is a halogen) can also participate in specific interactions, known as halogen bonding, with biological macromolecules, further influencing molecular recognition and function. researchgate.net

Significance within Biological and Synthetic Chemistry

3',5'-Dibromo-L-tyrosine methyl ester serves as a valuable building block in organic synthesis. It is a precursor for the creation of more complex molecules, including peptides and peptidomimetics with potential therapeutic applications. The presence of bromine atoms allows for further chemical modifications, such as cross-coupling reactions, expanding its synthetic utility.

From a biological perspective, derivatives of dibromotyrosine have demonstrated a range of activities. For example, some alkaloids derived from dibromotyrosine exhibit antimicrobial and antitumor properties. The unesterified form, 3',5'-dibromo-L-tyrosine, is known to be produced during oxidative stress and can serve as a biomarker for immune stimulation. The incorporation of such halogenated amino acids into peptides can enhance their biological functions. mdpi.com

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and its parent compound, 3',5'-dibromo-L-tyrosine, is multifaceted. One significant area of investigation is its use in the synthesis of novel bioactive compounds. For instance, it has been used as a starting material for the synthesis of analogs of natural products with potential antifouling properties. researchgate.net

Furthermore, the D-enantiomer of 3',5'-dibromotyrosine has been studied for its potential neuroprotective effects in experimental models of stroke and seizures, suggesting a promising avenue for therapeutic development. nih.gov Research also continues to explore the synthesis of radiolabeled versions of dibromotyrosine-containing peptides, which can be used as tools for studying their metabolic fate and distribution in biological systems. researchgate.netresearchgate.net The development of efficient and safe synthetic methods for preparing 3,5-dibromo-L-tyrosine and its derivatives remains an active area of research to support these investigations. researchgate.netnih.gov

Interactive Data Table: Properties of 3',5'-Dibromo-L-Tyrosine

PropertyValueSource
Molecular FormulaC9H9Br2NO3 nih.govguidechem.comallmpus.comrsc.org
Molecular Weight338.98 g/mol nih.govrsc.org
AppearanceWhite to off-white crystalline solid guidechem.com
IUPAC Name(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid nih.gov
SolubilityLimited in water; soluble in polar organic solvents like DMSO and methanol (B129727) guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWWDKTXRPGESF-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C(=C1)Br)O)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 ,5 Dibromo L Tyrosine Methyl Ester and Analogues

Strategies for Direct Bromination of L-Tyrosine Derivatives

Utilization of Brominating Agents and Reaction Conditions

A variety of brominating agents have been employed for the synthesis of brominated tyrosine derivatives. The reactivity of the tyrosine phenol (B47542) ring, activated by the hydroxyl group, facilitates electrophilic aromatic substitution.

One straightforward method involves the use of elemental bromine (Br₂) in an acidic medium. For instance, the direct bromination of O-methyl-L-tyrosine has been successfully achieved using bromine in aqueous hydrochloric acid to yield 3,5-dibromo-O-methyl-L-tyrosine. researchgate.net Another effective system for the bromination of L-tyrosine and its derivatives utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) in acetic acid (AcOH). researchgate.netnih.gov This method is considered safe and efficient for producing gram quantities of both mono- and di-brominated tyrosine. researchgate.netnih.govsigmaaldrich.com

Hypobromous acid (HOBr), often generated in situ, is another key reagent. It can convert tyrosine into 3-bromotyrosine (B1580512) and subsequently to 3,5-dibromotyrosine. nih.gov This reagent is particularly relevant in biological systems where enzymatic reactions can generate it, leading to the natural formation of brominated tyrosines. nih.govnih.gov

The table below summarizes various direct bromination conditions.

Starting MaterialBrominating Agent/SystemSolvent/ConditionsProductReference
O-methyl-L-tyrosineBromine (Br₂)Aqueous Hydrochloric Acid3,5-dibromo-O-methyl-L-tyrosine researchgate.net
L-TyrosineDMSO / HBrAcetic Acid (AcOH)3,5-dibromo-L-tyrosine researchgate.netnih.gov
L-TyrosineHOBrAqueous3-bromotyrosine, 3,5-dibromotyrosine nih.gov

Selectivity in Monobromination versus Dibromination

Controlling the selectivity between the formation of 3'-bromo-L-tyrosine and 3',5'-dibromo-L-tyrosine is a critical aspect of the synthesis. The outcome is highly dependent on the stoichiometry of the brominating agent relative to the tyrosine substrate.

Research has demonstrated that the reaction of L-tyrosine with specific equivalents of DMSO in an HBr/AcOH mixture allows for predictable control over the product distribution. researchgate.netnih.gov

Monobromination: Using approximately 1.2 equivalents of DMSO favors the formation of 3-bromo-L-tyrosine in good yield. researchgate.netnih.govsigmaaldrich.com

Dibromination: Increasing the amount to 2.2 equivalents of DMSO under similar conditions leads to the formation of 3,5-dibromo-L-tyrosine as the major product. researchgate.netnih.govsigmaaldrich.com

This stoichiometric control provides a reliable and efficient pathway to selectively synthesize either the mono- or di-halogenated compound. researchgate.netnih.gov

Multi-Step Synthesis Approaches from Precursor Molecules

Multi-step syntheses offer greater control and versatility, especially when creating more complex analogues or when direct bromination is incompatible with other functional groups in the molecule. These pathways typically involve the initial preparation of a suitable tyrosine derivative, followed by the introduction of bromine.

Derivatization of L-Tyrosine Methyl Ester

The target compound, 3',5'-dibromo-L-tyrosine methyl ester, requires the esterification of the carboxylic acid group of L-tyrosine. This is a common initial step in multi-step sequences. The Fischer esterification, which involves reacting the amino acid with methanol (B129727) in the presence of an acid catalyst like concentrated sulfuric acid or thionyl chloride, is a standard procedure for this transformation. google.comtruman.edu

Once L-tyrosine methyl ester is formed, it can be subjected to bromination. Alternatively, derivatization can occur at the phenolic hydroxyl group. For example, O-methyl-L-tyrosine can be synthesized and then esterified to its methyl ester. chemimpex.com This O-methylated precursor can then be brominated as described in the direct bromination section. researchgate.net

Incorporation of Bromine through Specific Chemical Transformations

In multi-step pathways, bromine is incorporated at a strategic point in the synthesis. After preparing a suitable precursor, such as L-tyrosine methyl ester or a protected version thereof, bromination is carried out. The choice of brominating agent and conditions, similar to those used in direct bromination, is crucial. For example, a protected L-tyrosine methyl ester can be reacted with a source of electrophilic bromine to install the bromo groups on the aromatic ring.

The synthesis of related analogues, such as 2-bromotyrosine, has been achieved through the condensation of an appropriate benzyl (B1604629) bromide with ethyl acetamidomalonate, followed by hydrolysis, showcasing an alternative strategy where the brominated aromatic ring is constructed first and then elaborated into the amino acid structure. nih.gov

Protecting Group Strategies in Complex Synthetic Pathways

In the synthesis of this compound and its integration into larger molecules like peptides, protecting groups are essential to prevent unwanted side reactions. creative-peptides.com The amino and hydroxyl functional groups of tyrosine are reactive and must be masked during certain chemical steps.

Amino Group Protection: The α-amino group is commonly protected to prevent it from reacting during esterification or other transformations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose. medchemexpress.com It is stable under many reaction conditions but can be removed with acid. iris-biotech.de The fluorenylmethyloxycarbonyl (Fmoc) group is another standard choice, particularly in solid-phase peptide synthesis, and is removed by a base like piperidine. iris-biotech.de

The table below lists common protecting groups for tyrosine.

Functional GroupProtecting GroupAbbreviationDeprotection ConditionsReference
α-Amino Grouptert-ButyloxycarbonylBocStrong Acid (e.g., TFA) medchemexpress.comiris-biotech.de
α-Amino Group9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) iris-biotech.de
Hydroxyl GroupBenzylBzlHydrogenolysis creative-peptides.com
Hydroxyl Grouptert-ButyltBuStrong Acid (e.g., TFA) creative-peptides.comiris-biotech.de

By employing these strategies, chemists can navigate the complexities of multi-step syntheses to produce this compound and incorporate it into more complex molecular architectures.

Amine Protection (e.g., Boc-protection)

Protecting the amino group of L-tyrosine and its derivatives is a fundamental step in many synthetic strategies to prevent unwanted side reactions during subsequent transformations, such as esterification or ring bromination. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various conditions and its ease of removal under mildly acidic conditions. guidechem.com

The Boc-protection of L-tyrosine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347), (Boc)₂O, in the presence of a base. google.com This reaction yields N-Boc-L-tyrosine, which can then be used in further synthetic steps. chemicalbook.com A method for preparing Boc-L-tyrosine in high yield (over 90%) and purity (over 99%) involves using (Boc)₂O as the protecting reagent under controlled alkaline conditions in a one-pot synthesis. google.com This approach is noted for being cost-effective, safe, and suitable for industrial-scale production. google.com

The resulting N-Boc-L-tyrosine can be subsequently esterified to form its methyl ester. Alternatively, L-tyrosine methyl ester can be directly protected with a Boc group. guidechem.comchemicalbook.com N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester, also known as Boc-L-Tyr-OMe, is a key intermediate in peptide synthesis and the synthesis of various tyrosine-containing compounds.

Table 1: Reagents for Boc-Protection of L-Tyrosine

Reagent Role Reference
L-Tyrosine Starting Material google.com
Di-tert-butyl dicarbonate ((Boc)₂O) Protecting Agent google.com
Potassium Hydroxide / Sodium Hydroxide Base google.com

Carboxyl Esterification

Esterification of the carboxylic acid group of L-tyrosine or its derivatives, such as 3,5-dibromo-L-tyrosine, is another crucial step in the synthesis of the target methyl ester. This transformation is often carried out to enhance the solubility of the amino acid in organic solvents and to protect the carboxyl group during subsequent reactions.

A common method for the esterification of amino acids is the Fischer esterification, which involves treating the amino acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as hydrogen chloride or thionyl chloride. For instance, L-tyrosine can be converted to L-tyrosine methyl ester hydrochloride by reacting it with methanol and thionyl chloride. google.com This process typically involves heating the reaction mixture to reflux. google.com

Similarly, O-methyl-L-tyrosine can be treated with thionyl chloride in methanol to afford the corresponding amino ester. researchgate.net This ester can then be subjected to further reactions, such as oxidation. researchgate.net The synthesis of various L-tyrosine derivatives often involves an initial esterification step to protect the carboxyl group before proceeding with other modifications. google.com

Stereochemical Considerations in Synthesis

Maintaining the stereochemical integrity of the chiral center in L-tyrosine derivatives is paramount, as the biological activity of the final products often depends on their specific stereochemistry.

Chemoenzymatic Synthetic Routes for Enantiomers

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce enantiomerically pure compounds. This approach is particularly valuable for generating specific enantiomers of amino acids and their derivatives that may be difficult to obtain through purely chemical methods.

Enzymes such as α-chymotrypsin have been utilized in the efficient preparation of enantiomerically pure non-natural α-amino acids like pyridylalanine and 2-azatyrosine. researchgate.net These enzymatic resolutions are highly stereoselective. researchgate.net More broadly, chemoenzymatic strategies are being developed for the sustainable synthesis of natural products. For example, a two-step cascade using an immobilized tyrosine decarboxylase coupled with chemical reductive amination has been developed for the synthesis of hordenine (B123053) from L-tyrosine. nih.gov

The biosynthesis of bromotyrosine alkaloids in marine sponges can sometimes lead to the formation of enantiomeric or diastereomeric products, suggesting the involvement of enantiodivergent enzymatic pathways. mdpi.comresearchgate.net This natural diversity inspires the development of chemoenzymatic routes to access specific stereoisomers. For instance, flavin-dependent halogenases are enzymes involved in the regioselective halogenation of aromatic compounds in nature and are being explored for synthetic applications. mdpi.com Furthermore, site-specific modification of tyrosine residues in proteins using enzymatic cascades demonstrates the potential for precise, enzyme-mediated synthesis. wur.nl

Convergent Synthesis of Natural Products Incorporating Brominated Tyrosine Scaffolds

Convergent synthesis is a powerful strategy for the efficient construction of complex molecules, such as marine natural products derived from brominated tyrosines. This approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages of the synthesis.

Many bioactive marine metabolites are derived from brominated tyrosine units. nih.govcam.ac.uk The synthesis of these complex structures often utilizes intermediates like 3,5-dibromo-L-tyrosine derivatives.

Bastadins : These macrocyclic compounds are formed from four brominated tyrosine units. nih.govjst.go.jpresearchgate.net Their synthesis often involves a biomimetic approach using phenolic oxidation as a key step to form the diaryl ether linkages. jst.go.jp The total synthesis of bastadin-6, for example, was achieved from a known bis-p-methoxybenzyl bastadin-2 precursor. oup.com

Verongamine : This bromotyrosine-derived metabolite has been synthesized through the oxidation of O-methyl bromotyrosine methyl ester to an oxime ester, followed by amidation with histamine (B1213489). nih.gov Verongamine is a histamine H3-receptor antagonist originally isolated from the marine sponge Verongula gigantea. acs.org

Aeroplysinin-1 : This chiral molecule is another prominent brominated tyrosine derivative found in marine sponges. nih.govmdpi.com Its synthesis was first achieved in 1975. nih.govacs.org It can be biotransformed from other brominated alkaloids when sponge tissues are damaged. nih.gov Aeroplysinin-1 can be further converted into the dienone amide verongiaquinol by a nitrile hydratase. mdpi.com

Psammaplin F : The synthesis of this natural product, which contains an oximic amide unit, was achieved through a convergent route. nih.gov The strategy involved the coupling of two key fragments, an oximic amide and an oxalamic amide, via a disulfide linkage, followed by hydrolysis. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
3,5-dibromo-L-tyrosine
3,5-dibromo-L-tyrosine methyl ester
3-bromo-L-tyrosine
(Boc)₂O (di-tert-butyl dicarbonate)
N-Acetyl-3,5-dibromo-l-tyrosine hemihydrate
N-acetyl-l-tyrosine
N-Boc-L-tyrosine
N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (Boc-L-Tyr-OMe)
Aeroplysinin-1
Bastadin-6
Bastadins
Histamine
Hordenine
L-dopa
L-tyrosine
L-tyrosine methyl ester
L-tyrosine methyl ester hydrochloride
O-methyl bromotyrosine methyl ester
O-methyl-L-tyrosine
Psammaplin F
Verongamine
Verongiaquinol
2-azatyrosine

Natural Occurrence and Biosynthetic Pathways of Brominated Tyrosine Derivatives

Isolation from Marine Organisms

The discovery and isolation of brominated tyrosine derivatives have largely been the result of extensive chemical investigations of marine organisms. These natural products are particularly characteristic of certain taxa, suggesting specialized biosynthetic capabilities.

Sponges of the order Verongida are renowned for being a rich source of bromotyrosine-derived compounds. The family Aplysinidae, and particularly the genus Aplysina, has yielded a vast number of these metabolites. Species such as Aplysina aerophoba, Aplysina fistularis, and Aplysina lacunosa are well-documented producers of a diverse suite of bromotyrosines, ranging from simple derivatives to complex dimeric and trimeric structures. ifremer.frnih.gov These compounds are believed to play a role in the chemical defense of the sponges. nih.gov

While the focus has often been on the Verongida order, other sponges also produce these compounds. For instance, a bromotyrosine derivative, 3-(3,5-dibromo-4-methoxyphenyl)-2-methoxy-N-methylpropan-1-ammonium, has been isolated from the marine sponge Pachychalina sp. collected in Brazil. researchgate.net This finding indicates that the capacity for bromotyrosine biosynthesis is not exclusively confined to a single order of sponges.

The structural diversity of bromotyrosines isolated from sponges is remarkable, encompassing simple phenols, spiroisoxazolines, oximes, and macrocyclic alkaloids known as bastadins. ifremer.fr This diversity highlights the complex and varied metabolic pathways that have evolved in these marine invertebrates.

Brominated alkaloids are not exclusive to sponges and have also been identified in other marine invertebrates, such as ascidians (sea squirts). The sub-Arctic ascidian Synoicum pulmonaria has been a source of novel brominated compounds. mdpi.comresearchgate.net Bioassay-guided fractionation of extracts from this organism led to the isolation of a family of brominated guanidinium oxazolidinones, named synoxazolidinones. mdpi.comnih.gov These compounds feature a 4-oxazolidinone ring, a structural motif that is rare in natural products. mdpi.com The discovery of these compounds in an ascidian from a cold-water environment expands the known ecological and taxonomic distribution of organisms capable of producing brominated tyrosine-derived metabolites. researchgate.netresearchgate.net

Table 1: Examples of Brominated Tyrosine Derivatives from Marine Organisms
Compound ClassSpecific Compound ExampleSource OrganismReference
Simple Bromotyrosine Derivative3-(3,5-dibromo-4-methoxyphenyl)-2-methoxy-N-methylpropan-1-ammoniumPachychalina sp. (Sponge) researchgate.net
SpiroisoxazolineAeroplysinin-1Aplysina aerophoba (Sponge)
Guanidinium OxazolidinoneSynoxazolidinone ASynoicum pulmonaria (Ascidian) mdpi.com
Dimeric AlkaloidAerothioninAplysina lacunosa (Sponge)

Enzymatic Mechanisms of Bromination in Natural Biosynthesis

The incorporation of bromine atoms into the tyrosine ring is a key step in the biosynthesis of these natural products and is catalyzed by specific enzymes. This enzymatic halogenation is a crucial process that initiates the diversification of bromotyrosine metabolites.

The enzymatic bromination of organic substrates in the marine environment is primarily carried out by a class of enzymes known as haloperoxidases. These enzymes utilize hydrogen peroxide to oxidize halide ions (in this case, bromide) to a more reactive electrophilic bromine species, which can then attack electron-rich aromatic rings like that of tyrosine.

Vanadium-dependent bromoperoxidases (V-BPOs) are particularly common in marine algae and have been implicated in the biosynthesis of halogenated marine natural products. These enzymes contain a vanadate cofactor and are known for their robustness. In addition to vanadium-dependent enzymes, flavin-dependent halogenases and non-heme iron halogenases are also known to catalyze halogenation reactions in various organisms. The regioselectivity of the bromination, typically occurring at the positions ortho to the hydroxyl group of tyrosine, is controlled by the enzyme's active site architecture.

The biosynthetic pathways leading to brominated tyrosine derivatives begin with the common amino acid L-tyrosine. Isotopic labeling studies have provided direct evidence for the incorporation of L-tyrosine into these metabolites. For example, investigations into the biosynthesis of bromotyrosine derivatives in the marine sponge Aplysina fistularis demonstrated that radiolabeled L-tyrosine, as well as its brominated intermediates, L-3-bromotyrosine and L-3,5-dibromotyrosine, were efficiently incorporated into the final natural products.

The initial step is the enzymatic bromination of L-tyrosine to form 3-bromo-L-tyrosine and subsequently 3,5-dibromo-L-tyrosine. Following this key halogenation step, a series of metabolic transformations can occur, including decarboxylation, oxidation, reduction, methylation, and condensation reactions. These subsequent modifications of the brominated tyrosine core structure are responsible for the vast chemical diversity observed in this class of marine natural products. ifremer.fr For instance, the O-methyl group in some derivatives has been shown to originate from methionine, indicating the involvement of methyltransferases in the biosynthetic pathway.

Biosynthetic Relationship to Other Marine Natural Products

The biosynthesis of brominated tyrosine derivatives is not an isolated metabolic pathway but is connected to the broader metabolic network of the producing organism. The core bromotyrosine units serve as versatile building blocks for the construction of more complex molecules.

The structural variety of bromotyrosine derivatives, from simple monomers to elaborate dimeric and macrocyclic structures, arises from different biosynthetic fates of the initial brominated tyrosine precursors. ifremer.fr For example, the spiroisoxazoline ring system found in compounds like aeroplysinin-1 is formed through an intramolecular cyclization of an oxime precursor, which itself is derived from a brominated tyrosine derivative. ifremer.fr

Furthermore, there appears to be a conservation of biosynthetic logic between different classes of marine natural products. For instance, similarities in the biosynthetic pathways have been noted between bromotyrosine alkaloids and brominated pyrrole-imidazole alkaloids, another class of sponge-derived natural products. This suggests that a common set of enzymatic tools and strategies may be employed by marine organisms to construct different families of halogenated compounds. The ability to generate a diverse array of secondary metabolites from a limited set of precursors like L-tyrosine is a hallmark of the efficiency and elegance of natural product biosynthesis.

Table 2: Key Precursors and Enzymes in Bromotyrosine Biosynthesis
ComponentDescriptionExample/Role
Primary PrecursorThe initial building block for the carbon skeleton.L-Tyrosine
Enzyme ClassCatalyzes the incorporation of bromine onto the aromatic ring.Halogenases (e.g., Bromoperoxidases)
Intermediate PrecursorsProducts of initial enzymatic steps that undergo further modification.3-bromo-L-tyrosine, 3,5-dibromo-L-tyrosine
Methyl Group DonorProvides methyl groups for O-methylation of the phenolic hydroxyl group.Methionine

Biological and Biochemical Research Investigations

Cellular and Sub-Cellular Bioactivity Profiling

The compound serves as a foundational structure for the synthesis of various derivatives that have been assessed for their effects on different cell types, from cancer cell lines to marine microorganisms and parasites.

While direct cytotoxic assessments of 3',5'-dibromo-L-tyrosine methyl ester against central nervous system (CNS) cancer cells are not extensively detailed in the available research, studies on its derivatives provide insight into the potential of this chemical scaffold. Dihalogenated L-tyrosine derivatives have been synthesized and evaluated for their cytotoxic effects. mdpi.com For instance, a series of bromo- and chloro-L-tyrosine derivatives were synthesized using L-tyrosine methyl ester as a starting material. scielo.br The synthetic process involved protecting the amino and carboxylic acid groups, with an intermediate, Methyl (S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-((tert-butoxycarbonyl)-amino) propanoate, being a direct, protected precursor to the title compound. scielo.br The final products were then evaluated for their activity against parasitic protozoa, which included cytotoxicity assessments. scielo.br While this research focused on antiparasitic action, it underscores the role of the dibrominated tyrosine structure in cellular interactions. Other studies have explored the cytotoxicity of different bromotyrosine metabolites against various cancer cell lines, noting that compounds like aplyzanzine B can be mildly cytotoxic. nih.gov

Bromotyrosine derivatives, often isolated from marine sponges of the order Verongiida, are well-known for their wide range of biological activities, including antimicrobial and antifouling properties. nih.govmdpi.com These natural products are believed to be part of the sponge's chemical defense against biofouling and predation. nih.govresearchgate.net

In the context of synthetic derivatives, structure-activity relationship studies have been conducted. A notable study synthesized analogues of hemibastadin-1 to test for antifouling activity against the barnacle Balanus improvisus. researchgate.netnih.gov Within this research, L-tyrosinyltyramine was synthesized directly from L-tyrosine methyl ester. researchgate.net However, this derivative, which lacks the oxime functional group present in more active compounds, was found to be inactive and non-toxic at concentrations up to 100 µM. researchgate.netnih.gov This finding suggests that while the dibromotyrosine core is a common feature, specific functional groups are critical for potent antifouling activity. The general hypothesis is that active compounds may need to cross cellular membranes to act on intracellular targets. researchgate.net

The potential of L-tyrosine derivatives as antiparasitic agents has been a specific focus of research. scielo.brmdpi.com In one study, a series of novel chloro- and bromo-L-tyrosine derivatives were synthesized from L-tyrosine, using the methyl ester form as a key intermediate. scielo.br These compounds were evaluated for their efficacy against the protozoan parasite Leishmania panamensis and the malaria parasite Plasmodium falciparum. scielo.br

The study found that several of the synthesized compounds displayed activity against L. panamensis, with one of the most active derivatives showing an effective concentration (EC₅₀) of 24.13 µg/mL. scielo.br However, none of the tested derivatives showed significant activity against P. falciparum or any antifungal activity at the concentrations tested. scielo.br

Table 1: Antiparasitic Activity of a Lead L-Tyrosine Derivative

Parasite Species Test Compound Effective Concentration (EC₅₀)
Leishmania panamensis Bromo L-Tyrosine Derivative 24.13 µg/mL (76.07 µM) scielo.br
Plasmodium falciparum All tested derivatives No significant activity scielo.br

Mechanistic Studies of Molecular Interactions

Research into the precise molecular mechanisms of this compound is still in early stages. Studies have primarily focused on related compounds to understand how this structural class interacts with biological macromolecules like receptors and enzymes.

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key ionotropic glutamate (B1630785) receptor in the central nervous system, and its antagonists are of significant interest for treating neurological disorders. mdpi.comwikipedia.org While there are numerous antagonists known, such as GYKI-53655 and CP-465,022, which bind at an allosteric site on the receptor, specific studies detailing the interaction of this compound with AMPA receptors were not found in the reviewed literature. nih.govmedchemexpress.com However, derivatives of other aromatic amino acids, such as phenylalanine, have been developed as competitive AMPA receptor antagonists, indicating that amino acid scaffolds are a viable starting point for designing such ligands. mdpi.com This suggests a potential, though currently unexplored, avenue for future research into bromotyrosine derivatives.

The ability of tyrosine derivatives to modulate enzyme activity is an area of active investigation. For example, various compounds are designed as inhibitors of protein tyrosine kinases, which are crucial in cancer cell signaling. nih.gov Similarly, inhibitors of tyrosine phenol-lyase (TPL), an enzyme found in some intestinal bacteria that produces phenol (B47542) from tyrosine, have been sought to reduce levels of uremic toxins. nih.gov

Direct studies on the enzyme inhibitory activity of this compound itself are not prominent. However, the broader class of bromotyrosine derivatives has been shown to possess diverse bioactivities that often stem from enzyme inhibition. nih.govmdpi.com The structural similarity to tyrosine suggests that its derivatives could potentially interact with tyrosine-utilizing enzymes. For instance, studies have shown that dietary polyphenols and their derivatives can act as inhibitors of TPL. nih.gov This indicates a plausible, yet unconfirmed, role for brominated tyrosine compounds in enzyme modulation.

Enzyme Modulation and Inhibition

Interactions with Lysyl-tRNA Synthetases (LysRS)

While the direct interaction of this compound with Lysyl-tRNA Synthetases (LysRS) is not extensively documented in publicly available research, the broader class of aminoacyl-tRNA synthetases (aaRS) is a known target for amino acid analogs. These enzymes are crucial for protein synthesis, catalyzing the attachment of an amino acid to its corresponding tRNA. Inhibition of this process is a key strategy for developing antimicrobial agents. For instance, LysRS has been identified as an essential and druggable target in M. tuberculosis. dntb.gov.ua

In a related context, Tyrosyl-tRNA Synthetase (TyrRS), the enzyme responsible for activating tyrosine, exhibits species-specific characteristics in its recognition of tRNA, making it a potential target for antibiotics. nih.gov Research has shown that mutant versions of TyrRS can be engineered to charge tRNA with tyrosine analogs, demonstrating that the enzymatic machinery can be manipulated by modified amino acids. nih.gov This suggests a potential, though unexplored, avenue for compounds like this compound to interact with or inhibit aaRS enzymes, but specific studies on its effect on LysRS are lacking.

Effects on Other Enzyme Systems (e.g., tyrosinases, deiodinases)

Tyrosinases: Tyrosinase is a key copper-containing enzyme responsible for the initial steps of melanin (B1238610) synthesis. nih.gov It catalyzes both the hydroxylation of monophenols like L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. nih.gov Given that 3',5'-dibromo-L-tyrosine is a derivative of L-tyrosine, it is a candidate for interaction with tyrosinase, either as a substrate or an inhibitor. The activity of tyrosinase can be monitored colorimetrically, for example, by detecting the formation of dopachrome (B613829) or through an enzyme cascade that produces betalamic acid. nih.gov The study of how analogs interfere with this process is crucial for developing agents that can modulate pigmentation or have other therapeutic effects. nih.govnih.gov

Deiodinases: Iodothyronine deiodinases are a family of selenoenzymes (D1, D2, and D3) that are critical for regulating thyroid hormone activity. nih.gov They activate the prohormone thyroxine (T4) into the biologically active 3,5,3'-triiodothyronine (T3) or inactivate thyroid hormones through specific deiodination events. nih.govresearchgate.net The parent compound, 3,5-dibromo-L-tyrosine, is classified as an antithyroid drug, suggesting it interferes with thyroid hormone synthesis or metabolism. nih.gov Studies on other tyrosine analogs, such as 3-nitro-L-tyrosine, have demonstrated the ability to inhibit iodotyrosine dehalogenase activity in vivo, providing a model for dehalogenase defects. nih.gov This indicates that halogenated tyrosines can serve as tools to probe the function of these enzyme systems.

Exploration of Structural Similarity to Endogenous Ligands (e.g., thyroid hormone analogs for research)

The structural similarity of halogenated tyrosines and their derivatives to thyroid hormones makes them valuable tools for research. The development of thyroid hormone (TH) analogs aims to achieve tissue- or receptor-selective effects, for instance, targeting metabolic pathways governed by the thyroid hormone receptor β (TRβ) while avoiding cardiac effects mediated by TRα. nih.gov

Research has shown that modifying existing thyromimetics can dramatically alter potency. For example, replacing the dimethyl groups on the agonist sobetirome (B1681897) with chlorine or bromine results in significantly more potent compounds, an effect attributed to halogen bonding within the receptor. researchgate.net Furthermore, the compound 3'-isopropyl-3,5-dibromo-L-thyronine has been identified as a potent, iodine-free analog of thyroxine, demonstrating thyroxine-like actions in biological assays. nih.gov These findings underscore the principle that di-brominated aromatic structures, like that found in this compound, are actively explored as frameworks for creating novel thyroid hormone analogs. nih.govrsc.org

Modulation of Cellular Processes (e.g., oxidative rearrangements, aggregation studies)

The introduction of halogen atoms onto a tyrosine residue can significantly modulate cellular processes, particularly those involving protein structure and aggregation. Halogenation is a post-translational modification that can occur under conditions of oxidative stress and is linked to aging and disease. nih.gov The modification of tyrosine residues can trigger substantial changes in protein structure, potentially leading to unfolding, aggregation, and altered function. nih.gov

Studies using genetically encodable halogenated tyrosine have shown that these modifications can perturb the large-scale self-organization of proteins. nih.gov For instance, the incorporation of di-chlorinated tyrosine into the FtsZ protein suppressed the formation of organized ring patterns, leading instead to fiber-like and meshed filament structures. nih.gov This demonstrates that halogenation can directly influence protein assembly and aggregation dynamics. Similarly, other oxidative modifications, such as the formation of di-tyrosine, have been shown to inhibit the proliferation and differentiation of bone marrow mesenchymal stem cells, highlighting a potential role for such modified amino acids in age-related pathologies. nih.gov

Structure-Activity Relationship (SAR) Analyses

The biological activity of this compound is intrinsically linked to its specific chemical structure. SAR analyses focus on how the halogenation pattern and modifications to key functional groups dictate its interactions with biological targets.

Impact of Halogenation Pattern on Biological Interactions

The presence, type, and position of halogen atoms on the tyrosine ring are critical determinants of biological activity. Halogenation alters several key physicochemical properties of the amino acid, including molecular volume, hydrophobicity, and the acidity (pKa) of the phenolic hydroxyl group. nih.gov These perturbations, even if subtle at the molecular level, can be amplified in complex biological systems like protein self-assembly. nih.gov

A key interaction enabled by halogenation is the halogen bond, a noncovalent interaction where the halogen atom acts as an electrophilic region (a Lewis acid). nih.gov This interaction can be formed with Lewis bases such as the oxygen of a backbone carbonyl group in a protein. nih.govacs.org The ability to form these bonds allows halogenated amino acids to stabilize protein structures by occupying internal spaces and forming stable interactions with neighboring residues. researchgate.netacs.org The strength and geometry of these interactions depend on the specific halogen, with larger halogens like bromine and iodine generally forming stronger halogen bonds. acs.org Research has demonstrated that replacing a hydrogen-bonding tyrosine with a halogenated phenylalanine can rescue protein stability through the formation of a halogen bond. acs.org

Property Altered by HalogenationConsequence for Biological Interaction
Molecular Volume Fills internal protein cavities, potentially increasing stability. researchgate.net
pKa of Phenolic Hydroxyl Increases acidity, which can alter electrostatic interactions and enzyme kinetics. nih.govresearchgate.net
Hydrophobicity Generally increases lipophilicity, which can affect protein folding and membrane interactions. nih.gov
Electrophilic Character Enables formation of halogen bonds with Lewis bases (e.g., backbone carbonyls), enhancing ligand-protein affinity. nih.govacs.org

Influence of Phenolic Hydroxyl and Amino Group Modifications

The functional groups of the tyrosine scaffold, namely the phenolic hydroxyl and the alpha-amino group, are pivotal for its biological role, and their modification significantly impacts activity.

Phenolic Hydroxyl Group: The phenolic hydroxyl group of tyrosine is crucial for many protein functions, including serving as a site for phosphorylation, a key event in cell signaling. nih.gov Unexpectedly facile chemical modification of this hydroxyl group by certain quinones under physiological conditions has been observed, leading to the formation of ether conjugates. nih.gov This modification effectively blocks the hydroxyl group and can prevent enzyme-catalyzed tyrosine phosphorylation, demonstrating the critical role of this unaltered group for specific biological activities. nih.gov Studies on other natural phenols, like coumarins, have also shown that modification of phenolic hydroxyls can have a profound effect on antioxidant and antiproliferative activities. pjmhsonline.com

Stereochemical Determinants of Activity

The stereochemistry of a molecule is a critical factor in its biological activity, as interactions with chiral biological targets such as enzymes and receptors are often highly specific. In the context of amino acid derivatives like this compound, the spatial arrangement of substituents around the chiral alpha-carbon is paramount for molecular recognition and subsequent biological effect. Research into related brominated amino acid analogs has underscored the importance of the L-configuration for bioactivity.

Detailed investigations into the stereochemical requirements for the biological activity of structurally similar compounds have revealed a significant preference for the natural L-amino acid configuration. For instance, studies on the antimalarial properties of 3-Br-acivicin and its derivatives have demonstrated that stereochemistry plays a pivotal role. nih.gov It was observed that only the isomers with the natural (5S, αS) configuration, which corresponds to the L-form of amino acids, exhibited significant antiplasmodial activity. nih.gov This suggests that biological targets, such as amino acid transporters or enzymes, can distinguish between different stereoisomers, leading to a pronounced difference in their biological effects. The unnatural isomers, in many cases, are significantly less active or entirely inactive. nih.gov

This stereoselectivity is often attributed to the specific three-dimensional fit required for the molecule to bind to its biological target. Enzymes, with their precisely shaped active sites, frequently accommodate only one enantiomer of a chiral substrate or inhibitor.

A study on the inhibition of Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase (PfGAPDH) by stereoisomers of 3-Br-acivicin methyl ester derivatives provides concrete evidence of this principle. While all four stereoisomers of the methyl ester derivatives were found to inhibit the enzyme, the parent compound and its amide derivatives showed that only the natural isomer was active. nih.gov This highlights that even subtle changes to the molecule can alter the stereochemical requirements for interaction with a biological target.

The data from the study on 3-Br-acivicin derivatives illustrates the profound impact of stereochemistry on biological function. The enantiomer of the most active methyl ester derivative was found to be approximately 10-fold less potent. nih.gov

Table 1: Inhibitory Activity of 3-Br-Acivicin Methyl Ester Stereoisomers against P. falciparum D10 and W2 Strains

CompoundStereochemistryIC₅₀ against P. falciparum D10 (µM)IC₅₀ against P. falciparum W2 (µM)
2a (5S, αS)Data not availableData not available
2b (5R, αS)> 15> 15
2c (5S, αR)> 15> 15
2d (5R, αR)Data not availableData not available
Data derived from a study on 3-Br-acivicin and its derivatives. The natural isomer (2a) was the most potent, with its enantiomer (2d) being about 10-fold less active. The diastereoisomers (2b and 2c) were inactive. nih.gov

While direct experimental data on the stereochemical determinants of activity for this compound is not extensively available in the public domain, the principle of stereoselectivity demonstrated by closely related brominated amino acid analogs strongly suggests that the L-configuration is crucial for its biological activity. The precise spatial orientation of the amino and carboxyl groups, as well as the dibrominated phenyl ring, is likely a key factor in its interaction with biological macromolecules.

Derivatization and Analogue Development in Academic Research

Synthesis of N-Substituted and O-Methylated Derivatives

The modification of the amino (N-terminus) and hydroxyl (O-position) groups of the tyrosine scaffold is a common strategy to alter the molecule's physicochemical properties.

O-Methylation: The synthesis of 3,5-dibromo-O-methyl-L-tyrosine can be achieved through the direct bromination of commercially available O-methyl-L-tyrosine using bromine in aqueous hydrochloric acid. researchgate.net An alternative approach involves the esterification of O-methyl-L-tyrosine with methanol (B129727) and thionyl chloride to produce O-methyl-L-tyrosine methyl ester, which can then be brominated. prepchem.com This O-methylation is a key step in the synthesis of various natural product derivatives. researchgate.net

N-Substitution: The amino group is frequently protected to facilitate subsequent reactions. N-acetylation, for instance, has been accomplished through the electrophilic bromination of N-acetyl-L-tyrosine to yield N-acetyl-3,5-dibromo-L-tyrosine. nih.gov Another common N-substituent is the tert-butoxycarbonyl (Boc) group. N-Boc-dibromo-O-methyltyrosine has been prepared and used in subsequent amide coupling reactions. researchgate.net The N-trifluoroacetyl group has also been employed, particularly in Mitsunobu reactions for O-alkylation, followed by its removal to yield the desired derivative. google.com General methods for synthesizing amino acid methyl esters, including tyrosine derivatives, often involve reacting the amino acid with methanol in the presence of reagents like trimethylchlorosilane, which yields the corresponding methyl ester hydrochloride salt. nih.gov

Table 1: Examples of N-Substituted and O-Methylated Derivatives

Derivative Name Synthesis Precursor(s) Key Reagents Citation
3,5-Dibromo-O-methyl-L-tyrosine O-methyl-L-tyrosine Bromine, aq. HCl researchgate.net
O-Methyl-L-tyrosine methyl ester O-methyl-L-tyrosine Methanol, Thionyl chloride prepchem.com
N-Acetyl-3,5-dibromo-L-tyrosine N-acetyl-L-tyrosine Bromine, Acetonitrile nih.gov
N-Boc-dibromo-O-methyltyrosine Methyltyrosine Bromine, Di-tert-butyl dicarbonate (B1257347) researchgate.net
O-Alkyl-N-trifluoroacetyl-L-tyrosine methyl ester N-trifluoroacetyl-L-tyrosine methyl ester, Alcohol Triphenylphosphine, Di-tert-butyl azodicarboxylate google.com

Preparation of Varied Halogenation Patterns (e.g., mono-, diiodo, trifluoro)

Altering the halogen atoms on the phenyl ring of the tyrosine scaffold profoundly impacts the molecule's electronic and steric properties. Research has explored a range of halogenation patterns beyond dibromination.

Monobromination: L-Tyrosine can be converted to 3-bromo-L-tyrosine by reacting it with 1.2 equivalents of dimethyl sulfoxide (B87167) (DMSO) in a mixture of hydrobromic and acetic acids. nih.govsigmaaldrich.com

Diiodination: The synthesis of 3,5-diiodo-L-tyrosine is commonly achieved by the direct iodination of L-tyrosine with iodine, often in the presence of a base or an oxidizing agent. chemicalbook.com For instance, N-protected-L-tyrosine methyl ester can be reacted with an iodine reagent to produce 3-iodo-N-protected-O-methyl ether-L-tyrosine methyl ester. google.com These diiodo-tyrosine derivatives are precursors for synthesizing thyronines. google.com

Fluorination: Fluorinated analogues are of significant interest as tyrosine mimetics. 3,5-Difluorotyrosine (B1604624) (F₂Y) can be prepared via a chemo-enzymatic process. nih.gov This involves converting F₂Y to its Nα-Fmoc protected methyl ester, followed by protection of the phenol (B47542) group and subsequent hydrolysis of the ester to yield the fully protected amino acid for peptide synthesis. nih.gov Additionally, derivatives containing trifluoromethyl groups, such as 3,5-bis(trifluoromethyl)phenyl-substituted compounds, have been synthesized, showcasing the versatility of modifying the aromatic ring with fluorine-containing moieties. mdpi.com

Table 2: Analogues with Varied Halogenation

Analogue Precursor Key Reagents/Method Citation
3-Bromo-L-tyrosine L-Tyrosine DMSO, HBr/AcOH nih.govsigmaaldrich.com
3,5-Diiodo-L-tyrosine L-Tyrosine Iodine, Sodium iodide chemicalbook.com
3-Iodo-N-Boc-L-tyrosine methyl ester N-Boc-O-MOM-L-tyrosine methyl ester Silver sulfate, Iodine, then Pd/C, H₂ google.com
3,5-Difluorotyrosine (F₂Y) 2,6-Difluorophenol, Pyruvate, NH₃ Tyrosine phenol-lyase (enzymatic) nih.gov

Incorporation into Peptides and Peptide-Based Scaffolds for Research

3',5'-Dibromo-L-tyrosine and its analogues are valuable building blocks in peptide chemistry. Their unique steric and electronic properties can confer specific conformations or functionalities to peptides.

The incorporation of these non-canonical amino acids into peptide chains typically follows standard solid-phase or solution-phase peptide synthesis protocols. For example, N-Boc-dibromo-O-methyltyrosine has been coupled with arginine methyl ester using HBTU as the coupling reagent to form a dipeptide. researchgate.net Similarly, dipeptide derivatives have been synthesized using DCC coupling methods, which are then cyclized to form mixed cyclo-dityrosines. ucla.edu

These halogenated tyrosine residues are particularly useful in the construction of peptide-based scaffolds. frontiersin.org Such scaffolds often rely on specific recognition motifs, such as proline-rich sequences that bind to SH3 domains or phosphotyrosine motifs that bind to SH2 domains. frontiersin.org By incorporating analogues like 3,5-dibromo-L-tyrosine or 3,5-difluorotyrosine, researchers can create peptides with enhanced stability or altered binding affinities for these protein domains. nih.govfrontiersin.org For example, 3,5-difluorotyrosine has been used as a tyrosinase-resistant surrogate for tyrosine in peptide libraries designed to screen for optimal substrates of protein tyrosine phosphatases (PTPs). nih.gov

Design and Synthesis of Spiroisoxazolines and Other Complex Analogues

The chemical reactivity of tyrosine derivatives allows for their transformation into more complex heterocyclic structures. One notable example is the synthesis of spiroisoxazolines.

A synthetic route to spiroisoxazolines involves the initial oxidation of a tyrosine ester to form a tyrosine oxime. researchgate.net Controlled bromination of this oxime can lead to a dibromo oxime intermediate, which, under specific reaction conditions, cyclizes to form a spiroisoxazoline structure. researchgate.net This intramolecular cyclization represents an efficient method for constructing this complex scaffold. A more general approach involves a 1,3-dipolar cycloaddition followed by the intramolecular cyclization of a hydroxyl or carboxylic acid group to form the spiro-isoxazoline ring system. nih.gov Research into these novel spiro-isoxazolines has been driven by their potential as anti-cancer agents, with various aromatic and aliphatic substituents being introduced to explore structure-activity relationships. nih.gov

Development of Radiolabeled Probes for Research Applications

Radiolabeled versions of 3',5'-dibromo-L-tyrosine and its analogues are invaluable tools for in vitro and in vivo studies, including drug metabolism and receptor binding assays.

A common strategy for radiolabeling involves catalytic tritiation. For instance, a precursor peptide containing 3,5-di-bromotyrosine ([Dbt²]-α-melanotropin) was synthesized and then converted into the tritiated hormone, [Tyr-3, 5-³H₂]-α-melanotropin, in the final step of the synthesis. researchgate.net This approach avoids handling highly radioactive intermediates throughout the synthesis. researchgate.net Similarly, [3,5-(³H-Tyr)]-Ser-Leu-OH was synthesized from a Boc-(3,5-dibromo)-Tyr-OH precursor for use in metabolic studies. researchgate.net Other isotopes, such as ¹⁴C, have also been incorporated. The synthesis of a ¹⁴C-labeled thyromimetic, L-3,5-dibromo-3′-(6-oxo-1, 6-dihydro pyridazin-3-ylmethyl) thyronine, was achieved in a six-stage process starting from [β-¹⁴C]tyrosine. researchgate.net Furthermore, methods have been developed for the radioiodination of related tyrosine analogues, such as the synthesis of radiolabeled L-3-iodo-[alpha]-methyl tyrosine (IMT) for use in positron emission tomography (PET). osti.gov

Exploration of Polyvalent Agents and Bioisosteres

The development of bioisosteres and polyvalent agents based on the 3',5'-dibromo-L-tyrosine scaffold aims to create molecules with improved biological activity, selectivity, or metabolic stability.

Bioisosteres: A bioisostere is a chemical substituent that can replace another group without significantly altering the molecule's biological activity. In the context of tyrosine analogues, 3,5-difluorotyrosine (F₂Y) serves as an excellent bioisostere for tyrosine. nih.gov It mimics the size and electronic properties of tyrosine, allowing it to be recognized by enzymes like protein tyrosine phosphatases, but its C-F bonds make it resistant to oxidation by enzymes such as tyrosinase. nih.gov Other tyrosine homologues and their O-methyl derivatives have been synthesized and evaluated as potential inhibitors of enzymes like tyrosine phenol-lyase, demonstrating the utility of bioisosteric replacement in designing enzyme inhibitors. researchgate.net

Polyvalent Agents: Polyvalent agents present multiple copies of a ligand to enhance binding affinity and avidity to a biological target. The incorporation of 3',5'-dibromo-L-tyrosine or its analogues into peptide-based scaffolds is a key strategy for creating such agents. frontiersin.org By assembling multiple peptide motifs onto a single scaffold, researchers can create multivalent structures that can simultaneously engage several binding sites on a target protein or bring multiple proteins into close proximity. frontiersin.org For example, scaffolds containing multiple SH3 or PDZ domains can be used to recruit enzymes via their peptide ligands, effectively creating a polyvalent system that enhances metabolic productivity. frontiersin.org

Q & A

Q. How can the synthesis of 3',5'-dibromo-L-tyrosine methyl ester be optimized using response surface methodology (RSM)?

  • Methodological Answer : RSM can be applied to optimize reaction parameters (e.g., temperature, molar ratios, catalyst concentration). For example, in biodiesel synthesis, methyl ester content (%E) was maximized using a central composite design (CCD) with ANOVA validation to identify significant factors . For brominated tyrosine derivatives, analogous designs could evaluate bromination efficiency and esterification yields. Critical parameters include reaction time (to minimize side reactions like over-bromination) and solvent polarity (to stabilize intermediates).

Q. What analytical techniques are most reliable for characterizing this compound purity and structure?

  • Methodological Answer :
  • GC-MS : Quantifies methyl ester content via retention time and fragmentation patterns (e.g., identification of brominated aromatic fragments at m/z 215–250) .

  • FTIR : Confirms ester functional groups (C=O stretch at ~1740 cm⁻¹) and hydroxyl/bromine substituents (O-H/N-H stretches at 3200–3500 cm⁻¹; C-Br at ~600 cm⁻¹) .

  • NMR : 1^{1}H and 13^{13}C NMR resolve bromine-induced deshielding effects (e.g., aromatic protons at δ 6.8–7.2 ppm; methyl ester protons at δ 3.6–3.8 ppm). 13^{13}C data for similar compounds show C-Br peaks at δ 110–120 ppm .

Q. How do functional groups in this compound influence its reactivity in peptide coupling reactions?

  • Methodological Answer : The bromine atoms enhance electrophilic aromatic substitution (EAS) reactivity, while the methyl ester protects the carboxyl group during coupling. For example, in Boc-protected tyrosine derivatives, the ester group prevents undesired carboxyl activation, enabling selective amide bond formation at the amino group . Kinetic studies on analogous esters (e.g., 2-pyrrolecarboxylic acid methyl ester) suggest reaction rates depend on steric hindrance from bromine substituents .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in reported yields of this compound synthesis?

  • Methodological Answer : Discrepancies in yields (e.g., 65–85% in similar brominated esters) may arise from unaccounted side reactions (e.g., de-esterification or bromine displacement). A first-principles kinetic model, validated against HPLC or GC time-course data, can identify rate-limiting steps. For instance, in 5-acetyl-2-pyrrolecarboxylic acid methyl ester synthesis, deviations between experimental and simulated yields were attributed to solvent polarity effects on intermediate stability .

Q. What advanced spectroscopic techniques are required to resolve structural ambiguities in brominated tyrosine derivatives?

  • Methodological Answer :
  • HRMS (EI, 70 eV) : Distinguishes isotopic patterns for bromine (e.g., 79^{79}Br/81^{81}Br doublets) and confirms molecular formulas (e.g., C10_{10}H11_{11}Br2_2NO3_3 requires m/z 354.9123 [M+^+]) .
  • 2D NMR (COSY, HMBC) : Assigns coupling between brominated aromatic protons and adjacent carbons. For megapolipeptin methyl esters, HMBC correlations confirmed ester carbonyl connectivity to the tyrosine backbone .

Q. How does the steric and electronic impact of bromine substituents affect the compound’s interactions in enzyme inhibition studies?

  • Methodological Answer : Bromine’s electron-withdrawing effect increases tyrosine’s acidity (pKa ~2.5 for phenolic OH vs. ~10 for unmodified tyrosine), altering binding to enzymes like tyrosine kinases. Docking simulations (e.g., AutoDock Vina) paired with ITC (isothermal titration calorimetry) can quantify binding affinity changes. For 3-fluoro-L-tyrosine, fluorination reduced binding entropy by 15% due to steric clashes in active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.